3-溴-5-(1-羟乙基)吡啶

描述

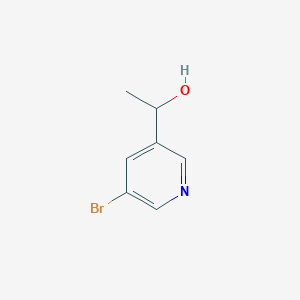

3-Bromo-5-(1-hydroxyethyl)pyridine is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 . It is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-(1-hydroxyethyl)pyridine is 1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Bromo-5-(1-hydroxyethyl)pyridine is a liquid at room temperature . It is stored in an inert atmosphere .科学研究应用

Pharmacology

3-Bromo-5-(1-hydroxyethyl)pyridine: is utilized in pharmacological research due to its pyridine ring, which exhibits significant biological activity. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine and hydroxyethyl groups make it a versatile precursor for constructing complex molecules that can be used in drug discovery and development .

Material Science

In material science, this compound finds application in the synthesis of new materials with potential electronic and photonic properties. The pyridine moiety can interact with other molecules and metals, forming coordination complexes that are essential in creating advanced materials .

Chemical Synthesis

3-Bromo-5-(1-hydroxyethyl)pyridine: acts as a building block in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for constructing carbon-carbon bonds in organic chemistry .

Biochemistry

Researchers employ 3-Bromo-5-(1-hydroxyethyl)pyridine in biochemistry for probing the structure and function of enzymes and receptors. The compound’s ability to be modified allows for the creation of probes and markers that can bind to specific biological targets .

Analytical Chemistry

This compound is used in analytical chemistry as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the qualitative and quantitative analysis of complex mixtures, aiding in the identification of unknown substances .

Environmental Science

In environmental science, 3-Bromo-5-(1-hydroxyethyl)pyridine can be used to study degradation processes and environmental behavior of organic compounds. Its brominated structure makes it a suitable analogue for halogenated contaminants, allowing for the examination of their fate in the environment .

Pharmacology

3-Bromo-5-(1-hydroxyethyl)pyridine is utilized in pharmacological research due to its pyridine ring, which exhibits significant biological activity. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine and hydroxyethyl groups make it a versatile precursor for constructing complex molecules that can be used in drug discovery and development .

Chemical Synthesis

3-Bromo-5-(1-hydroxyethyl)pyridine acts as a building block in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for constructing carbon-carbon bonds in organic chemistry .

安全和危害

未来方向

作用机制

Mode of Action

It’s known that bromopyridines are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromopyridine acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties suggest that the compound may have good bioavailability.

Result of Action

Given its potential use in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various biologically active compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-(1-hydroxyethyl)pyridine. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other substances in the body.

属性

IUPAC Name |

1-(5-bromopyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRELUKWTQNFSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(1-hydroxyethyl)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

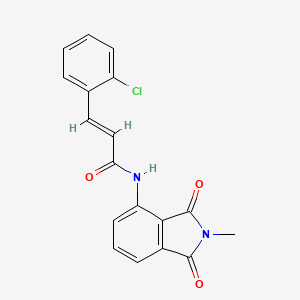

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2941016.png)

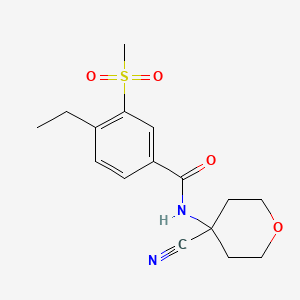

![1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one](/img/structure/B2941017.png)

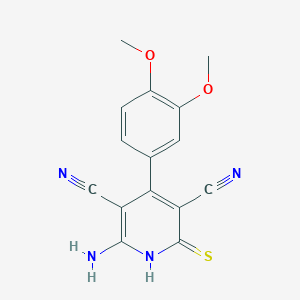

![2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride](/img/structure/B2941030.png)